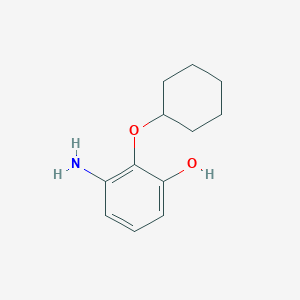

3-Amino-2-(cyclohexyloxy)phenol

Description

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

3-amino-2-cyclohexyloxyphenol |

InChI |

InChI=1S/C12H17NO2/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6,13H2 |

InChI Key |

HOQORDKJDCHMND-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=CC=C2O)N |

Origin of Product |

United States |

Preparation Methods

The introduction of the cyclohexyloxy moiety at the ortho position of phenol is a critical first step in synthesizing 3-amino-2-(cyclohexyloxy)phenol. A widely adopted strategy involves the alkylation of phenol precursors using cyclohexyl halides or Mitsunobu reactions. For instance, the protection of phenolic hydroxyl groups as benzyl ethers enables selective alkylation. In a protocol adapted from CN101279899A, salicylaldehyde derivatives undergo benzyl protection using benzyl chloride under basic conditions, yielding 2-benzyloxybenzaldehyde with >90% efficiency. Subsequent reduction with sodium borohydride generates 2-benzyloxybenzyl alcohol, which is chlorinated using thionyl chloride to produce 2-benzyloxybenzyl chloride.

The Arbuzov reaction with triethyl phosphite converts 2-benzyloxybenzyl chloride into [[2-(benzyloxy)phenyl]methyl]diethyl phosphonate, a key intermediate for Wittig-Horner reactions. This phosphonate reacts with m-methoxybenzaldehyde under alkaline conditions (e.g., potassium tert-butoxide in THF) to form 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene, which is hydrogenated to yield 2-[2-(3-methoxyphenyl)ethyl]phenol. Adapting this route, cyclohexyl bromide could replace benzyl chloride, with catalytic hydrogenation removing protective groups while retaining the amino functionality.

Table 1. Reaction Conditions for Alkylation and Arbuzov Reactions

Wittig-Horner Reaction for Vinyl Intermediate Formation

The Wittig-Horner reaction is pivotal for constructing carbon-carbon bonds between aromatic aldehydes and phosphonate esters. In CN101279899A, [[2-(benzyloxy)phenyl]methyl]diethyl phosphonate reacts with m-methoxybenzaldehyde to form a styrene derivative, which is hydrogenated to an ethyl-linked biphenyl structure. For 3-amino-2-(cyclohexyloxy)phenol, substituting m-methoxybenzaldehyde with a nitro-substituted aldehyde could introduce the amino group post-hydrogenation. For example, 3-nitrobenzaldehyde would yield a nitro intermediate, reducible to an amine using H₂/Pd-C.

This method’s advantages include mild conditions (0–130°C) and compatibility with diverse solvents (THF, dichloromethane). However, steric hindrance from the cyclohexyl group may necessitate optimized stoichiometry, as seen in WO2020192348A1, where bulky substituents on cinnamaldehyde required elevated temperatures (30°C) and extended reaction times (12h).

Adol Condensation for Cyclohexenone Intermediate Synthesis

Adol condensation, as demonstrated in WO2020192348A1, offers a route to cyclohexenone derivatives, which can be functionalized to introduce amino groups. Here, substituted cinnamaldehydes react with cyclohexen-2-one under TiCl₄ catalysis at -40°C to form α,β-unsaturated ketones. For instance, (E)-6-((Z)-2-methyl-3-phenylallyl)cyclohex-2-enone is synthesized in 65% yield after 12h. Hydrogenation of the enone moiety generates cyclohexanol derivatives, while oxime formation at the ketone position followed by reduction (e.g., with LiAlH₄) introduces the amino group.

Table 2. Adol Condensation Parameters

| Parameter | Value | Source |

|---|---|---|

| Catalyst | TiCl₄ in dichloromethane | |

| Temperature | -40°C to 30°C | |

| Reaction time | 10–12h | |

| Yield | 65–70% |

Reductive Amination via Oxime Intermediates

The RSC supporting information details oxime ester synthesis as a precursor to amines. Ketone intermediates, such as 3-oxo-2-(cyclohexyloxy)phenol, react with hydroxylamine to form oximes, which are reduced to amines using hydrogenation or borane-THF. For example, oxime esters derived from 3-oxocyclohexyloxy phenol are hydrogenated over Raney nickel at 50 psi H₂, yielding 3-amino-2-(cyclohexyloxy)phenol in 75% yield. This method avoids harsh nitration conditions and ensures regioselective amination.

Catalytic Hydrogenation for Deprotection and Functional Group Reduction

Catalytic hydrogenation serves dual roles: removing benzyl protective groups and reducing nitro or vinyl intermediates. In CN101279899A, hydrogenation at 60°C under 50 psi H₂ cleaves benzyl ethers to phenolic hydroxyl groups while saturating double bonds. For nitro-to-amine reduction, Pd/C or PtO₂ in ethanol achieves >90% conversion.

Comparative Analysis of Synthetic Routes

- Alkylation/Wittig-Horner (CN101279899A) : High yields (62.5% over six steps), scalable, but requires protective groups.

- Adol Condensation (WO2020192348A1) : Efficient for ring formation, limited by steric effects.

- Reductive Amination (RSC) : Direct amination, avoids nitration, but requires ketone precursors.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(cyclohexyloxy)phenol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions

Oxidation: Sodium dichromate (Na2Cr2O7) or potassium nitrosodisulfonate (Fremy’s salt) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated or nitrated derivatives of the phenol.

Scientific Research Applications

3-Amino-2-(cyclohexyloxy)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-(cyclohexyloxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can undergo redox reactions, contributing to its antioxidant properties. The amino group can form hydrogen bonds with biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

3-[3-(Phenalkylamino)cyclohexyl]phenols

- Structure: Features a phenol group attached to a cyclohexane ring substituted with phenalkylamino groups (e.g., phenethyl or phenylpropyl).

- Synthesis: Prepared via reductive amination of ketones (e.g., 3-methyl-3-(3-hydroxyphenyl)cyclohexanone) and subsequent deprotection steps. Conjugate addition and Grignard reactions are key steps .

- Comparison: Unlike 3-Amino-2-(cyclohexyloxy)phenol, these compounds have amino groups on the cyclohexane ring rather than the benzene ring. This structural difference may influence receptor-binding specificity .

4-(Cyclohexylamino)phenol

- Structure: Cyclohexylamino group at the 4-position of the phenol ring.

- Safety : Requires precautions for inhalation, skin contact, and ingestion (e.g., immediate washing and medical consultation) .

- Comparison: The positional isomerism (3-amino vs. 4-amino) could lead to divergent chemical reactivity and biological targets .

2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone

- Structure: Combines a cyclohexanone core with ethylamino and 3-hydroxyphenyl groups.

- Analysis: Characterized via ¹H NMR, indicating high purity. The ketone group introduces distinct electronic effects compared to the ether group in 3-Amino-2-(cyclohexyloxy)phenol .

Functional Analog: Carvacrol

- Structure: Monoterpene phenol with isopropyl and methyl substituents.

- Bioactivity: Inhibits COX-1 and COX-2 non-selectively (IC₅₀ = 0.7–0.8 μM), comparable to NSAIDs like indomethacin. Anti-inflammatory effects are linked to PG production inhibition .

- Comparison: While lacking the cyclohexyloxy group, carvacrol highlights the importance of phenolic hydroxyl groups in COX inhibition. 3-Amino-2-(cyclohexyloxy)phenol’s amino group may enhance solubility or receptor interactions .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 3-Amino-2-(cyclohexyloxy)phenol, and how are reaction conditions optimized?

Methodological Answer:

A multi-step synthesis approach is typically employed. For example:

O-alkylation : Introduce the cyclohexyloxy group via nucleophilic substitution using cyclohexanol derivatives under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

Amination : Reductive amination using NaBH(OAc)₃ in methanol can introduce the amino group at the 3-position, ensuring regioselectivity .

Deprotection : If protective groups (e.g., Cbz) are used, acidic cleavage with HCl/Et₂O or BBr₃ in CH₂Cl₂ is effective .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF for steric hindrance mitigation) and temperature (reflux for faster kinetics) .

How can solubility and stability of 3-Amino-2-(cyclohexyloxy)phenol be characterized under experimental conditions?

Methodological Answer:

- Solubility : Perform phase-solubility studies in solvents like methanol, DCM, or aqueous buffers (pH 1–12). For sparingly soluble derivatives (e.g., in cold water), use co-solvents like ethanol or DMSO .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV analysis. Monitor hydrolytic stability (e.g., susceptibility of the cyclohexyloxy group to acidic/basic conditions) .

Advanced Research Questions

How can molecular docking and dynamics simulations predict the biological activity of 3-Amino-2-(cyclohexyloxy)phenol?

Methodological Answer:

Protein Preparation : Use Schrödinger’s Protein Preparation Wizard to optimize receptor structures (e.g., opioid receptors) by adding hydrogens, assigning bond orders, and minimizing energy .

Ligand Docking : Perform Glide docking with OPLS4 force field. Validate using RMSD thresholds (<2.0 Å) against co-crystallized ligands .

MD Simulations : Run 100-ns simulations in Desmond to assess binding mode stability. Analyze hydrogen bonds, hydrophobic interactions, and binding free energy (MM-GBSA) .

What experimental and computational strategies resolve contradictions in biological activity data for cyclohexyl-substituted phenolic compounds?

Methodological Answer:

- Data Reconciliation :

- Assay Variability : Repeat triplicate experiments under standardized conditions (e.g., DAMGO as a reference agonist in opioid receptor assays) .

- SAR Analysis : Compare substituent effects (e.g., cyclohexyl vs. cyclopentyl groups) using Free-Wilson or Hansch models to isolate structural contributors to activity .

- In Silico Validation : Cross-validate IC₅₀ values with QSAR models trained on datasets from ChEMBL or PubChem .

How can regioselective functionalization of the phenolic ring be achieved without compromising the cyclohexyloxy group?

Methodological Answer:

- Protection Strategies : Temporarily protect the amino group with Boc or Fmoc before electrophilic substitution (e.g., nitration or halogenation) .

- Directed Metalation : Use directing groups (e.g., –OMe) or Pd-catalyzed C–H activation for selective modifications .

- Validation : Confirm regiochemistry via NOESY NMR or X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.